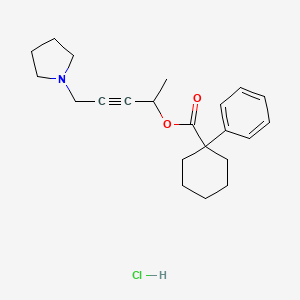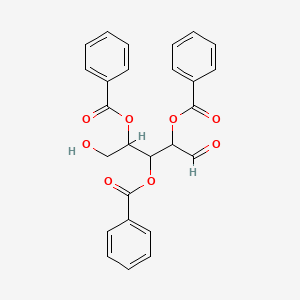
2,3,4-Tri-O-benzoylpentose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-benzoylpentose is an organic compound that belongs to the class of benzoylated sugars It is a derivative of pentose, a five-carbon sugar, where three hydroxyl groups are replaced by benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoylpentose typically involves the benzoylation of a pentose sugar. One common method is to react the pentose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Pentose+3Benzoyl Chloride→2,3,4−Tri-O-benzoylpentose+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-benzoylpentose can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzoyl groups, yielding the original pentose.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoyl groups are converted to carboxylic acids.
Reduction: The original pentose sugar is regenerated.
Substitution: New compounds with different functional groups replacing the benzoyl groups.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-benzoylpentose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-benzoylpentose depends on its specific application. In general, the benzoyl groups can interact with various molecular targets, influencing the compound’s reactivity and interactions. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Tri-O-benzyl-β-D-threo-pentopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-benzyl-D-glucopyranose: Another benzylated sugar with a different sugar backbone.
2,3,4-Tri-O-benzyl-fucopyranose: Similar compound with fucose as the sugar component.
Uniqueness
2,3,4-Tri-O-benzoylpentose is unique due to its specific benzoylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other benzoylated sugars may not be suitable.
Propiedades
Número CAS |
35526-19-3 |
|---|---|
Fórmula molecular |
C26H22O8 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(3,4-dibenzoyloxy-1-hydroxy-5-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C26H22O8/c27-16-21(32-24(29)18-10-4-1-5-11-18)23(34-26(31)20-14-8-3-9-15-20)22(17-28)33-25(30)19-12-6-2-7-13-19/h1-16,21-23,28H,17H2 |
Clave InChI |
KAXMCLJCFSUOAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC(CO)C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


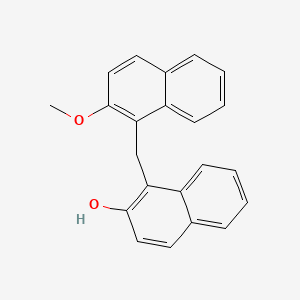



![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

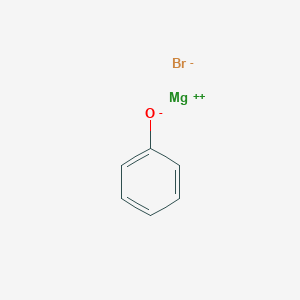


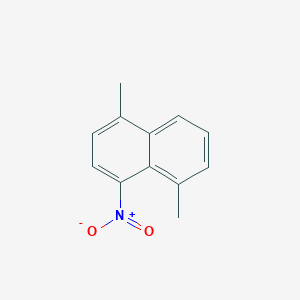
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)

